Phentolamine

概要

説明

フェントラミンは、可逆的な非選択的αアドレナリン受容体拮抗薬です。 主に高血圧発作の管理、褐色細胞腫の診断、ノルエピネフリン投与部位反応の治療、軟部組織麻酔および瞳孔散大の逆転に使用されます 。 フェントラミンはαアドレナリン受容体を遮断することにより血管拡張を誘発し、血圧を低下させます .

2. 製法

合成経路と反応条件: フェントラミンは、複数段階のプロセスを経て合成できます。一般的な方法の1つは、3'-ヒドロキシ-4-メチルジフェニルアミンと2-クロロメチルイミダゾリン塩酸塩をキシレンの存在下で反応させて、フェントラミン塩酸塩を生成するものです。 この中間体は精製され、メタンスルホン酸と反応させて、フェントラミンメシル酸塩が得られます .

工業的製造方法: 工業的な設定では、フェントラミンメシル酸塩は、アルカリ化されたメソポーラスMCM-41をフェントラミン塩酸塩溶液に加え、加熱条件下で撹拌することによって製造されます。 次に、混合物を濾過し、冷却し、結晶化させて最終生成物を得ます .

3. 化学反応の分析

反応の種類: フェントラミンは、以下を含む様々な化学反応を起こします。

酸化: フェントラミンは、酸化されて異なる誘導体を生成できます。

還元: 還元反応は、イミダゾリン環構造を修飾できます。

置換: 置換反応は、芳香環またはイミダゾリン環で起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化反応とニトロ化反応は、塩素や硝酸などの試薬を使用して実行できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は芳香環に様々な官能基を導入する可能性があります。

4. 科学研究における用途

フェントラミンは、幅広い科学研究用途があります。

化学: 様々な有機合成反応における試薬として使用されます。

生物学: フェントラミンは、αアドレナリン受容体とその生理学的プロセスにおける役割に関する研究に使用されています。

医学: 高血圧性危機の管理、褐色細胞腫の診断、勃起不全の治療に使用されています

工業: フェントラミンは、製薬業界で、αアドレナリン遮断が必要な医薬品の製造に使用されています。

準備方法

Synthetic Routes and Reaction Conditions: Phentolamine can be synthesized through a multi-step process. One common method involves the reaction of 3’-hydroxy-4-methyl diphenylamine with 2-chloromethyl imidazoline hydrochloride in the presence of xylene to produce this compound hydrochloride. This intermediate is then refined and reacted with methanesulfonic acid to yield this compound mesylate .

Industrial Production Methods: In industrial settings, this compound mesylate is prepared by adding alkalized mesoporous MCM-41 into a this compound hydrochloride solution, followed by stirring under heating conditions. The mixture is then filtered, cooled, and crystallized to obtain the final product .

化学反応の分析

Types of Reactions: Phentolamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the imidazoline ring structure.

Substitution: Substitution reactions can occur at the aromatic rings or the imidazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.

科学的研究の応用

Phentolamine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: this compound is employed in studies involving alpha-adrenergic receptors and their role in physiological processes.

Medicine: It is used to manage hypertensive crises, diagnose pheochromocytoma, and treat erectile dysfunction

Industry: this compound is used in the pharmaceutical industry for the production of medications that require alpha-adrenergic blockade.

作用機序

フェントラミンは、α1およびα2アドレナリン受容体の両方を競合的に遮断することによって作用します。 この遮断は、血管平滑筋の血管拡張につながり、血圧が低下します 。 この化合物は、シナプス前α2受容体も阻害し、ノルエピネフリンの放出増加につながる可能性があり、反射性頻脈を引き起こす可能性があります .

類似化合物:

フェノキシベンザミン: 同様の適応症に使用されるもう1つの非選択的αアドレナリン受容体拮抗薬.

プロプラノロール: 高血圧と狭心症の管理に使用される非選択的βアドレナリン受容体拮抗薬.

独自性: フェントラミンのα1およびα2受容体の両方を可逆的かつ競合的に遮断する特性は、フェノキシベンザミンなどの他のαアドレナリン受容体拮抗薬と区別されます。フェノキシベンザミンは、受容体と不可逆的に結合します 。 この可逆的な性質により、より制御された一時的な効果が得られ、フェントラミンは高血圧発作の急性管理や診断目的などに適しています。

類似化合物との比較

Phenoxybenzamine: Another non-selective alpha-adrenergic antagonist used for similar indications.

Propranolol: A non-selective beta-adrenergic antagonist used for managing hypertension and angina.

Uniqueness: Phentolamine’s reversible and competitive blockade of both alpha-1 and alpha-2 receptors distinguishes it from other alpha-adrenergic antagonists like phenoxybenzamine, which forms an irreversible bond with the receptors . This reversible nature allows for more controlled and temporary effects, making this compound suitable for acute management of hypertensive episodes and diagnostic purposes.

特性

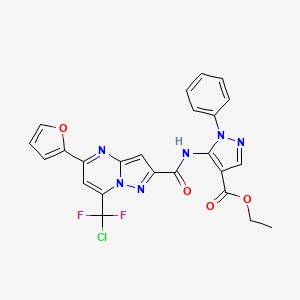

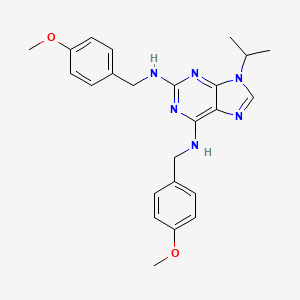

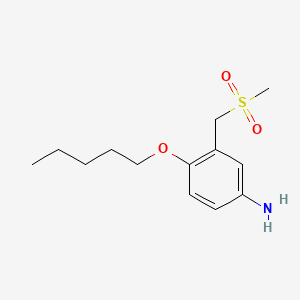

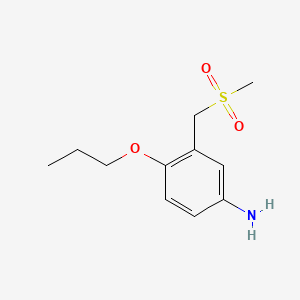

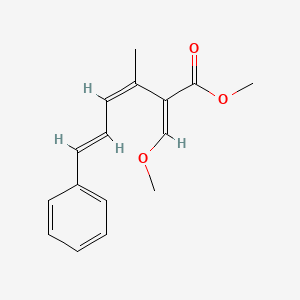

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15/h2-8,11,21H,9-10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBDMNSDAVCSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-28-1 (mesylate (salt)), 73-05-2 (mono-hydrochloride) | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023462 | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.72e-01 g/L | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phentolamine produces its therapeutic actions by competitively blocking alpha-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure. The action of phentolamine on the alpha adrenergic receptors is relatively transient and the blocking effect is incomplete. The drug is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. Phentolamine also stimulates β-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., Phentolamine inhibits responses to adrenergic stimuli by competitively blocking a-adrenergic receptors (primarily excitatory responses of smooth muscle and exocrine glands), but the action of the drug is relatively transient and a-adrenergic blockade is incomplete. Phentolamine has greater a-adrenergic blocking effects than does tolazoline. Phentolamine is more effective in antagonizing responses to circulating epinephrine and/or norepinephrine than in antagonizing responses to mediator released at the adrenergic nerve ending. The drug causes peripheral vasodilation and decreases peripheral resistance, primarily by direct relaxation of vascular smooth muscle, but a-adrenergic blockade also contributes to vasodilation. Phentolamine also stimulates beta-adrenergic receptors and produces a positive inotropic and chronotropic effect on the heart and increases cardiac output., DIFFERENCES IN PLASMA GLUCOSE & LACTOSE OBSERVED SUGGEST PROTECTION OF HEPATIC METABOLISM IN PHENTOLAMINE-TREATED ENDOTOXIC RATS (FASTED MALE RATS ADMIN E COLI ENDOTOXIN 25 MG/KG/IP) BY PREVENTION OF EXCESSIVE HEPATIC HYPOXIA., INFUSION OF PHENTOLAMINE AUGMENTED ACUTE INSULIN RESPONSE & GLUCOSE TOLERANCE., COMPARISON OF CARDIOVASCULAR ACTIONS OF DIHYDRALAZINE, PHENTOLAMINE, & PRAZOSIN IN SPONTANEOUSLY HYPERTENSIVE RATS IS DISCUSSED., For more Mechanism of Action (Complete) data for Phentolamine (8 total), please visit the HSDB record page. | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

50-60-2 | |

| Record name | Phentolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z468598HBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C, Bitter crystals; MP: 239-240 °C. One gram dissolves in 50 mL water, in 70 mL alcohol. Very slightly soluble in chloroform. Practically insoluble in acetone, ethyl acetate. pH of 1% aqueous solution 4.5 to 5.5. Aqueous solutions cannot be stored. /Phentolamin hydrochloride/, 174.5 °C | |

| Record name | Phentolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phentolamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phentolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

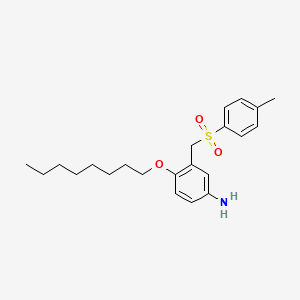

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)

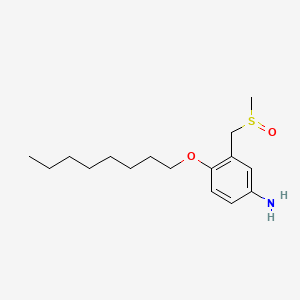

![5-thiophen-2-yl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1677582.png)